4-(4-Bromophenyl)-2-chloropyrimidine

概要

説明

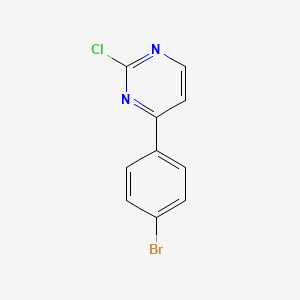

4-(4-Bromophenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a bromophenyl group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloropyrimidine typically involves the reaction of 4-bromobenzonitrile with 2-chloropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromobenzonitrile with a boronic acid derivative of 2-chloropyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

化学反応の分析

Types of Reactions

4-(4-Bromophenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.

Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol, which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrimidine and the coupling partner .

科学的研究の応用

Synthesis Techniques

The synthesis of 4-(4-Bromophenyl)-2-chloropyrimidine involves several methods, often focusing on optimizing yield and purity. One notable method utilizes solid acid catalysts to simplify the synthesis process, allowing for easier separation and recycling, thus reducing production costs. The overall yield of this method is reported to be around 73.7% based on individual reaction yields .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, derivatives synthesized through various reactions demonstrated significant effectiveness against drug-resistant bacterial strains such as Acinetobacter baumannii. These compounds were evaluated using methods like the agar well diffusion technique, with results indicating strong activity against NDM-positive bacteria .

Antimalarial Activity

Another area of research focuses on the antimalarial properties of pyrimidine derivatives. A series of novel hybrids incorporating 4-aminoquinoline and pyrimidine moieties exhibited potent in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds showed minimal cytotoxicity in mammalian cell lines, making them promising candidates for further development .

Case Studies

-

Antibacterial Activity Against Drug-Resistant Strains

- Objective : Evaluate the effectiveness of synthesized compounds against clinically isolated drug-resistant bacteria.

- Methodology : Compounds were tested using the agar well diffusion method.

- Findings : Certain derivatives displayed superior antibacterial activity compared to commercially available drugs, particularly against NDM-positive Acinetobacter baumannii .

-

Antimalarial Hybrid Compounds

- Objective : Investigate the antimalarial efficacy of 4-aminoquinoline-pyrimidine hybrids.

- Methodology : In vitro assays were conducted to determine IC50 values against Plasmodium falciparum strains.

- Findings : Selected compounds demonstrated high potency with IC50 values ranging from 0.005 to 0.44 µM, along with favorable in vivo activity in malaria models without significant toxicity .

Potential Applications

The applications of this compound extend into various domains:

- Pharmaceutical Development : Its derivatives are being explored as potential leads for new antibiotics and antimalarial drugs.

- Chemical Synthesis : The methodologies developed for its synthesis can be applied to create other pyrimidine-based compounds with desired biological activities.

作用機序

The mechanism of action of 4-(4-Bromophenyl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

類似化合物との比較

Similar Compounds

4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups and applications.

4-Bromophenol: A simpler brominated phenol with distinct chemical properties and uses.

2-Chloropyrimidine: The parent pyrimidine compound with a chlorine atom, used as a precursor in various syntheses.

Uniqueness

4-(4-Bromophenyl)-2-chloropyrimidine is unique due to the combination of its bromophenyl and chloropyrimidine moieties, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.

生物活性

4-(4-Bromophenyl)-2-chloropyrimidine is a synthetic compound that belongs to the pyrimidine family. Its structure features a bromophenyl group at the 4-position and a chlorine atom at the 2-position, which contribute to its biological activity. This compound has garnered attention in various fields of medicinal chemistry, particularly for its potential anticancer, antimicrobial, and antiviral properties.

- Molecular Formula : C10H7BrClN

- Molecular Weight : 256.53 g/mol

- Structure :

- The compound consists of a pyrimidine ring substituted with a bromophenyl and a chlorine atom, influencing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds containing the pyrimidine scaffold can be effective against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, with notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research into the antiviral properties of pyrimidine derivatives suggests that this compound may exhibit activity against certain viral infections. For example, studies on related compounds have indicated potential effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV), highlighting the importance of structural modifications in enhancing antiviral efficacy .

Case Studies

-

Anticancer Screening :

- A study evaluated various pyrimidine derivatives, including those similar to this compound, against MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Antimicrobial Evaluation :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets.

- Chlorine Atom : The chlorine substitution at the 2-position is critical for maintaining biological activity, possibly by stabilizing the compound's conformation for receptor binding.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| N-(4-bromophenyl)thiazol-2-yl | High | Moderate | Low |

| Pyrimidine derivatives | Varies | High | Moderate |

特性

IUPAC Name |

4-(4-bromophenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYQVNMBOLJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601291 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932162-80-6 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。